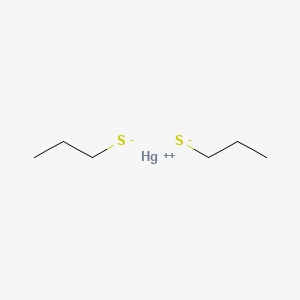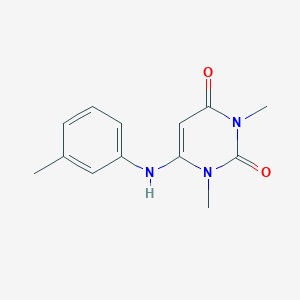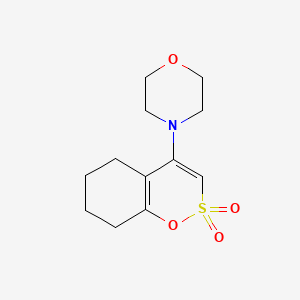
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring fused with a benzoxathiine structure, which includes sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione typically involves multiple steps. One common method includes the reaction of morpholine with a suitable benzoxathiine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of enzyme-coated magnetic nanoparticles in a microreactor has been reported for the enantiomer selective acylation of morpholine derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced reactors and automation can enhance the efficiency of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and pH is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. For example, the use of arylsulfonyl azides in the synthesis of thiadiazole derivatives has been documented . Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Morpholin-4-yl-acetic acid: This compound shares the morpholine ring but differs in its acetic acid moiety.
Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine: These compounds have similar biological activities but differ in their triazine structure.
Uniqueness
4-(Morpholin-4-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is unique due to its benzoxathiine core, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89099-39-8 |
|---|---|
Fórmula molecular |
C12H17NO4S |
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
4-morpholin-4-yl-5,6,7,8-tetrahydro-1,2λ6-benzoxathiine 2,2-dioxide |
InChI |
InChI=1S/C12H17NO4S/c14-18(15)9-11(13-5-7-16-8-6-13)10-3-1-2-4-12(10)17-18/h9H,1-8H2 |
Clave InChI |
AOJHJWJHUTYDKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=CS(=O)(=O)O2)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


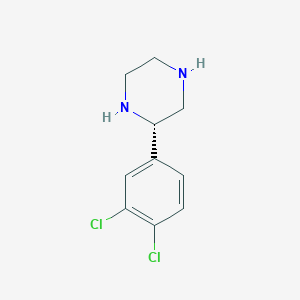
![Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14154933.png)
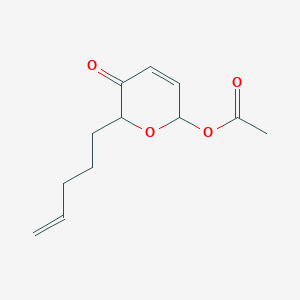
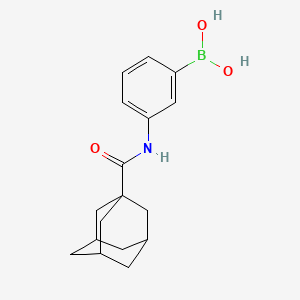
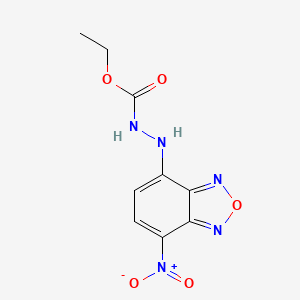
![3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide](/img/structure/B14154951.png)
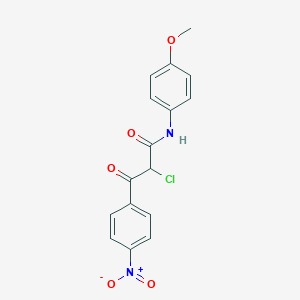
![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)
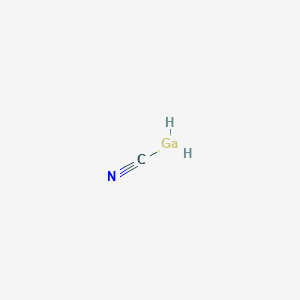
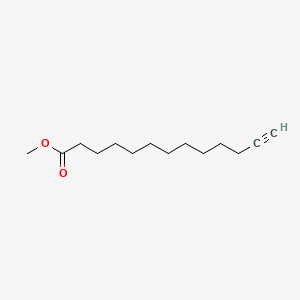
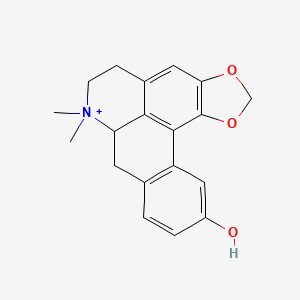
![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
